molecular formula C20H16O4 B6411567 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid CAS No. 1261915-28-9

4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6411567
CAS No.: 1261915-28-9
M. Wt: 320.3 g/mol
InChI Key: NAWFRCHEBYUPPM-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol reacts with benzyl bromide in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The benzyloxyphenyl intermediate can then be coupled with a hydroxybenzoic acid derivative using a Suzuki-Miyaura coupling reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.

    Reduction: The hydroxy group can be reduced to form a corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxybenzoic acid moiety can act as a chelating agent. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

  • 4-Benzyloxyphenylacetic acid
  • 2-(2-Benzyloxyphenyl)acetic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of both a benzyloxy group and a hydroxybenzoic acid moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

3-hydroxy-4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-18-12-15(20(22)23)10-11-16(18)17-8-4-5-9-19(17)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWFRCHEBYUPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692186
Record name 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-28-9
Record name 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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